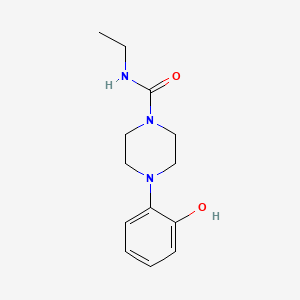

1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine

Beschreibung

Eigenschaften

IUPAC Name |

N-ethyl-4-(2-hydroxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-2-14-13(18)16-9-7-15(8-10-16)11-5-3-4-6-12(11)17/h3-6,17H,2,7-10H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUNLUNLLGMENW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine typically involves the reaction of 2-hydroxyaniline with ethyl isocyanate, followed by cyclization with piperazine. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can also be employed to facilitate the reaction and improve the overall process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the ethylcarbamoyl moiety can be reduced to form corresponding alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-HT1A Receptor Antagonism

One of the primary applications of 1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine is its role as a selective antagonist for the serotonin 5-HT1A receptor. This receptor is crucial in various psychological and neurological disorders, including anxiety and depression. Studies have demonstrated that compounds with similar structures exhibit significant binding affinity and selectivity towards the 5-HT1A receptor, making them candidates for further development in treating such conditions .

Key Findings:

- The compound shows a K(i) value of approximately 7 nM for the 5-HT1A receptor, indicating high potency .

- Electrophysiological assays reveal that it can effectively antagonize the inhibitory effects of agonists on neuronal firing rates, suggesting its potential utility in modulating serotonergic neurotransmission .

Tyrosinase Inhibition

Another promising application is in the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders and as potential therapeutic agents against melanoma.

Case Study:

Research involving piperazine-based compounds has shown that derivatives can effectively inhibit tyrosinase activity. The most active inhibitors demonstrated IC50 values indicating significant efficacy against the enzyme, leading to potential applications in dermatological treatments .

Toxicological Studies

While exploring therapeutic potentials, it is also essential to consider the safety profile of this compound. Studies on piperazine derivatives have indicated cytotoxic effects on cardiac cells, raising concerns about their safety when used therapeutically.

Toxicity Insights:

- Piperazine derivatives can induce cell death through mechanisms involving mitochondrial dysfunction and disturbances in calcium homeostasis .

- Investigations using H9c2 cell lines revealed that these compounds could lead to significant ATP depletion and loss of mitochondrial membrane potential, which are critical factors in cardiotoxicity .

Data Tables

| Application Area | Activity | K(i) Value (nM) | IC50 Value (μM) | Notes |

|---|---|---|---|---|

| 5-HT1A Receptor Antagonism | High potency antagonist | 7 | - | Effective in modulating serotonergic activity |

| Tyrosinase Inhibition | Significant inhibitor | - | 28.9 | Potential for treating hyperpigmentation |

| Cardiotoxicity | Induces cell death | - | - | Concerns regarding safety profiles |

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the piperazine ring provides structural stability. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Piperazine Derivatives with Aromatic Substitutions

1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine

- Structural Differences : Replaces the hydroxyphenyl group with a methoxyphenyl group and substitutes the ethylcarbamoyl with a piperidinyl moiety.

- The piperidinyl group increases rigidity and basicity, which may affect bioavailability .

Ethyl 4-[(2,5-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate

- Structural Differences : Features a carbamothioyl group linked to a dimethylphenyl ring instead of the hydroxyphenyl-ethylcarbamoyl arrangement.

- Functional Implications : The thiourea moiety introduces sulfur-based hydrogen bonding and metal coordination capabilities, which are absent in the target compound. This derivative may exhibit distinct solubility and stability profiles .

1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine

- Structural Differences : Contains nitro and chloro substituents on the phenyl ring, alongside a methoxyphenyl group.

- Functional Implications : The electron-withdrawing nitro and chloro groups may reduce metabolic stability but enhance binding affinity to certain targets (e.g., neurotransmitter transporters) .

Hydroxyphenyl-Containing Chelators and Bioactive Agents

(E)-N′-[1-(2-Hydroxyphenyl)ethylidene]isonicotinoylhydrazide (HAPI)

- Structural Differences: A hydrazide derivative with a hydroxyphenyl group and isonicotinoyl moiety.

- Functional Implications: Demonstrates Fe(III) chelation and antiproliferative activity in cancer cell lines. However, the hydrazide structure in HAPI is more prone to hydrolysis than the ethylcarbamoyl group in the target compound .

N-Decyl-N-[1-(2-hydroxyphenyl)ethyl]amine

- Structural Differences : An alkylamine derivative with a hydroxyphenyl group.

- Functional Implications : Exhibits potent fungicidal activity against Rhizoctonia bataticola (ED50 = 6.86 mg/L), comparable to commercial fungicides. The hydroxyphenyl group likely contributes to membrane disruption or enzyme inhibition, suggesting similar mechanisms for the target compound if bioactive .

Carbamoyl and Urea Derivatives

1-[1-(2-Hydroxyphenyl)-3-(2-hydroxyphenyl)allylidene]-4-(2-methylphenyl)semicarbazide (CS-6)

- Structural Differences : A chalcone-semicarbazide hybrid with dual hydroxyphenyl groups.

- Functional Implications: Shows significant anti-inflammatory activity in rodent models.

Ethyl 4-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate

- Structural Differences : Incorporates a sulfonylphenyl group and hydroxyethyl side chain.

- Functional Implications : The sulfonyl group increases acidity and water solubility, contrasting with the ethylcarbamoyl group’s moderate lipophilicity. Such derivatives are often explored for CNS-targeted therapies due to blood-brain barrier penetration .

Comparative Data Table

Biologische Aktivität

1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both a hydroxyphenyl group and an ethylcarbamoyl moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the piperazine ring provides structural stability. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in diverse biological effects such as anti-inflammatory and antimicrobial activities.

Enzyme Inhibition

This compound has shown promise in enzyme inhibition studies. It has been evaluated for its inhibitory effects on various enzymes, including tyrosinase, which plays a crucial role in melanin biosynthesis. In vitro studies have indicated that compounds with similar structures exhibit significant inhibitory activity against tyrosinase, suggesting that this compound may possess similar properties .

Receptor Binding

The compound has also been investigated for its binding affinity to serotonin receptors, particularly the 5-HT1A receptor. Studies have demonstrated that related compounds can act as antagonists at these receptors, which are implicated in various neurological disorders. The pharmacological profile of these compounds suggests potential therapeutic applications in treating anxiety and depression .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(2-Hydroxyphenyl)-piperazine | Lacks the ethylcarbamoyl group | Different enzyme inhibition profile |

| 4-Ethylcarbamoyl-piperazine | Lacks the hydroxyphenyl group | Varies in receptor binding affinity |

| 2-Hydroxyphenyl-ethylcarbamate | Similar but with different pharmacological properties | Potentially lower activity |

This table highlights the unique combination of functional groups in this compound that may confer distinct chemical reactivity and biological activity compared to other related compounds.

Study on Tyrosinase Inhibition

A recent study explored the inhibitory effects of various piperazine derivatives on tyrosinase from Agaricus bisporus. The results indicated that certain derivatives exhibited potent inhibition, suggesting that modifications in the piperazine structure could enhance biological efficacy. While specific data for this compound were not detailed, its structural similarities imply potential for similar activity .

Evaluation of Antidepressant Properties

Another investigation focused on serotonin receptor antagonists demonstrated that derivatives similar to this compound could effectively modulate serotonin levels in animal models. These findings support the hypothesis that this compound may also exhibit antidepressant-like effects through its interaction with serotonin receptors .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine?

The synthesis typically involves coupling reactions with benzoyl chlorides or nucleophilic substitutions. For example:

- Stepwise functionalization : React 1-(4-hydroxyphenyl)piperazine with ethyl isocyanate under anhydrous conditions to introduce the ethylcarbamoyl group .

- Piperazine ring formation : Use dihaloalkanes and ethylenediamine in basic media, followed by selective hydroxylation at the 2-position .

- Purification : Recrystallization (e.g., ethanol) or flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

Q. What spectroscopic methods are effective for structural characterization?

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituents (e.g., hydroxyl proton at δ 9.2–9.8 ppm) .

- X-ray crystallography : Determines piperazine chair conformation (puckering parameters: Q = 0.566 Å, θ = 174°) and hydrogen-bonding networks .

- Melting point analysis : Compare observed values (e.g., 153–154°C) with literature to confirm purity .

Advanced Research Questions

Q. How do structural modifications of the piperazine ring influence biological activity?

- Substituent effects : Fluorophenyl groups (e.g., 2-F substitution in ) enhance lipophilicity and receptor binding, while methyl groups (e.g., 4-methylphenyl in ) improve metabolic stability.

- SAR strategies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase or tyrosine kinases . Validate with enzyme inhibition assays (IC₅₀ comparisons) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Assay validation : Standardize conditions (pH, temperature) for enzyme inhibition studies; e.g., hCA I/II assays in showed variability due to buffer composition.

- Purity checks : Use HPLC-UV (C18 column, acetonitrile/water gradient) to rule out impurities >98% .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to reconcile discrepancies in reactivity or binding affinities .

Q. What challenges arise in scaling up synthesis while maintaining purity?

- Reaction optimization : Use flow chemistry to control exothermic reactions (e.g., acylations) and reduce byproducts .

- Industrial purification : Employ fractional distillation for solvents and simulated moving bed (SMB) chromatography for large-scale separation .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Methodological Considerations

Q. What strategies improve yield in multi-step syntheses?

Q. How can researchers assess the compound’s environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.